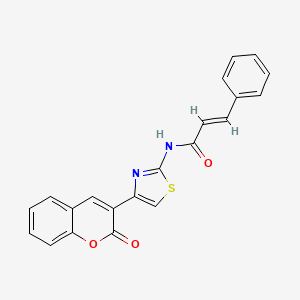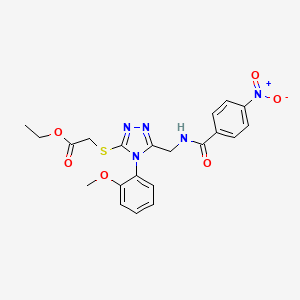![molecular formula C18H23N3O2 B2603367 N-(1,4-Dimethylpyrazol-3-yl)-N-[(4-propan-2-yloxyphenyl)methyl]prop-2-enamide CAS No. 2411318-37-9](/img/structure/B2603367.png)
N-(1,4-Dimethylpyrazol-3-yl)-N-[(4-propan-2-yloxyphenyl)methyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,4-Dimethylpyrazol-3-yl)-N-[(4-propan-2-yloxyphenyl)methyl]prop-2-enamide, commonly known as DMPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPP is a synthetic compound that belongs to the class of pyrazole derivatives and is widely used in the research of pharmacology, biochemistry, and physiology.
Wissenschaftliche Forschungsanwendungen
DMPP has a wide range of applications in scientific research. It is commonly used as a research tool in pharmacology, biochemistry, and physiology. DMPP is a potent activator of nicotinic acetylcholine receptors (nAChRs) and has been used to study the function and regulation of these receptors in various tissues and cells. DMPP has also been used to investigate the role of nAChRs in the central nervous system, cardiovascular system, and immune system.
Wirkmechanismus
DMPP acts as a potent agonist of nAChRs, which are ionotropic receptors that are widely expressed in the central and peripheral nervous system. DMPP binds to the orthosteric site of the receptor and induces a conformational change that results in the opening of the ion channel. This leads to an influx of cations, such as Na+ and Ca2+, which depolarizes the membrane potential and triggers downstream signaling events.
Biochemical and Physiological Effects:
DMPP has a wide range of biochemical and physiological effects, depending on the tissue or cell type being studied. In the central nervous system, DMPP can induce the release of neurotransmitters, such as dopamine, acetylcholine, and glutamate, and modulate synaptic plasticity. In the cardiovascular system, DMPP can induce vasodilation and decrease blood pressure. In the immune system, DMPP can modulate cytokine production and immune cell function.
Vorteile Und Einschränkungen Für Laborexperimente
DMPP has several advantages for lab experiments. It is a potent and selective activator of nAChRs, which makes it a useful tool for studying the function and regulation of these receptors. DMPP is also relatively stable and easy to handle, which makes it suitable for use in a wide range of experimental setups. However, DMPP has some limitations as well. It can induce desensitization of nAChRs, which can complicate the interpretation of experimental results. DMPP also has some off-target effects, which can confound the interpretation of experiments that rely on the selective activation of nAChRs.
Zukünftige Richtungen
There are several future directions for the research of DMPP. One direction is to investigate the role of nAChRs in various disease states, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. DMPP can be used to study the function and regulation of nAChRs in these diseases and to develop new therapeutics that target these receptors. Another direction is to develop new analogs of DMPP that have improved selectivity and potency for nAChRs. These analogs can be used to study the function and regulation of nAChRs in more detail and to develop new therapeutics that target these receptors. Finally, DMPP can be used as a tool to study the role of nAChRs in various physiological processes, such as learning and memory, cardiovascular function, and immune function.
Synthesemethoden
The synthesis of DMPP involves the reaction of 1,4-dimethylpyrazole-3-carboxylic acid with 4-(bromomethyl)-2-propoxyphenol in the presence of triethylamine and N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. The reaction yields DMPP as a white solid, which is then purified by recrystallization.
Eigenschaften
IUPAC Name |
N-(1,4-dimethylpyrazol-3-yl)-N-[(4-propan-2-yloxyphenyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-6-17(22)21(18-14(4)11-20(5)19-18)12-15-7-9-16(10-8-15)23-13(2)3/h6-11,13H,1,12H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZDGDDHEKOFMSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1N(CC2=CC=C(C=C2)OC(C)C)C(=O)C=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,4-Dimethylpyrazol-3-yl)-N-[(4-propan-2-yloxyphenyl)methyl]prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,3-Dimethyl-4-[1-(2-methyl-1H-indole-3-carbonyl)piperidin-4-yl]azetidin-2-one](/img/structure/B2603284.png)
![Ethyl 2-{[2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl]sulfanyl}acetate](/img/structure/B2603286.png)




![3-(2-Ethyl-5-methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B2603292.png)

![(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2603299.png)
![3-[[4-[(2-Sulfanylidene-1,3-benzothiazol-3-yl)methyl]piperazin-1-yl]methyl]-1,3-benzothiazole-2-thione](/img/structure/B2603300.png)
![3-Benzyl-1-methoxy-3-azabicyclo[3.2.0]heptane](/img/structure/B2603301.png)


